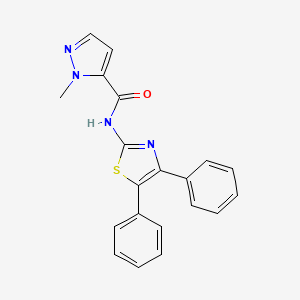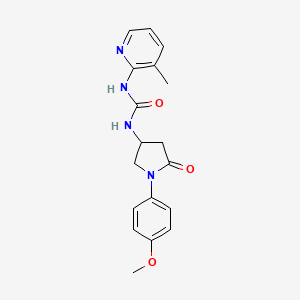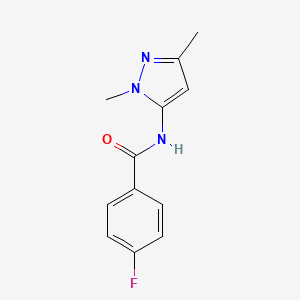![molecular formula C11H14ClF3N4OS B2501599 2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one CAS No. 2411285-39-5](/img/structure/B2501599.png)
2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one is a useful research compound. Its molecular formula is C11H14ClF3N4OS and its molecular weight is 342.77. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Route A: The synthesis begins with the chlorination of a suitable precursor, which involves the reaction of a chlorinating agent with a diazepane derivative to introduce the chlorine atom. The resulting intermediate is then coupled with a thiadiazole derivative under controlled conditions to form the final product.
Route B: Another approach involves the formation of the thiadiazole ring first, followed by the introduction of the diazepane moiety through a nucleophilic substitution reaction. This method may offer better control over the regioselectivity of the reaction.
Industrial Production Methods:
Method 1: Large-scale production can be achieved through continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures high efficiency and consistency.
Method 2: Batch synthesis is also common, where the reactants are mixed in a single reactor and the product is isolated after the reaction is complete. This method is flexible and suitable for small to medium-scale production.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiadiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the diazepane ring, resulting in the formation of amines or other reduced derivatives.
Substitution: The presence of the chlorine atom and the trifluoromethyl group makes the compound susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction Reagents: Lithium aluminum hydride (LAH) or hydrogenation using a palladium catalyst.
Substitution Reagents: Sodium methoxide or potassium hydroxide in polar solvents.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced diazepane derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound's unique structure makes it an interesting subject for structural studies and reaction mechanism investigations. It is also used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives have been studied for potential biological activities, including antimicrobial and antiviral properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of biologically active compounds.
Medicine: Research has explored its potential as a lead compound for the development of new pharmaceuticals, particularly in the field of neurochemistry, given the presence of the diazepane ring.
Industry: It can be utilized in the development of novel materials with specific properties, such as polymers and coatings, due to the presence of the trifluoromethyl group.
Mechanism of Action: The mechanism by which this compound exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, altering their activity. The diazepane ring can mimic the structure of neurotransmitters, potentially modulating neural pathways. The trifluoromethyl group can enhance binding affinity to target proteins, increasing the compound's potency.
Comparison with Similar Compounds
1-[4-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]diazepane
2-Chloro-1-[4-(1,3,4-thiadiazol-2-yl)-1,4-diazepan-1-yl]ethanone
1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)-1,4-diazepan-1-yl]propan-1-one
Properties
IUPAC Name |
2-chloro-1-[4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-1,4-diazepan-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF3N4OS/c1-7(12)8(20)18-3-2-4-19(6-5-18)10-17-16-9(21-10)11(13,14)15/h7H,2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZTHIXCXIHUUJJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCN(CC1)C2=NN=C(S2)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF3N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[Methyl(methylimino)oxo-lambda6-sulfanyl]benzoic acid](/img/structure/B2501520.png)
![[2-(2,3-Dihydro-1H-indol-1-yl)ethyl]amine dihydrochloride](/img/new.no-structure.jpg)
![2-(2-(Dimethylamino)ethyl)-1-(4-ethoxyphenyl)-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2501523.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopentanecarboxamide](/img/structure/B2501524.png)
![2-{[1-(4-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2501525.png)
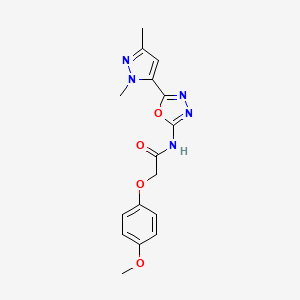
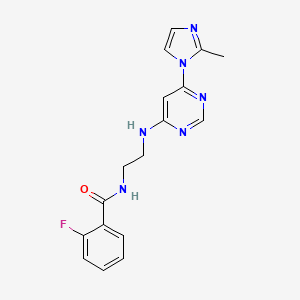
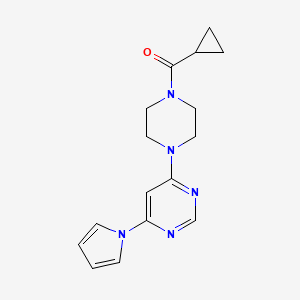
![N-(5-{[(2-fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)pentanamide](/img/structure/B2501533.png)
![ethyl 4-methyl-9-(pyridin-3-ylmethyl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B2501534.png)
